3,4-o-Isopropylidene-L-threonic acid,calcium salt
Overview
Description
3,4-o-Isopropylidene-L-threonic acid,calcium salt is a useful research compound. Its molecular formula is C14H22CaO10 and its molecular weight is 390.40 g/mol. The purity is usually 95%.
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Scientific Research Applications
FTIR Studies and Metal Compounds
- A study by Gao et al. (2003) focused on the preparation and characterization of various compounds including L-threonic acid and calcium L-threonate through strong acid type ion exchange and other synthesis methods. These compounds demonstrated unique infrared (IR) spectra, differing from L-threonic acid and indicating metal coordination to oxygen atoms in the compounds (Gao, Chen, Ju, & Li, 2003).
Supramolecular Network Formation in Crystal Compounds
- Research by Dobrzyńska et al. (2013) included the study of calcium complexes with carboxybenzylphosphonic acid, focusing on the formation of three-dimensional layered supramolecular structures through coordination bonds and weak intermolecular interactions (Dobrzyńska, Kubiak, Janczak, & Zoń, 2013).
Calcium Salts in Isotactic Polypropylene
- Dou, Lu, and Li (2008) investigated the effects of various metallic salts, including calcium salts, on the formation of crystalline forms in isotactic polypropylene, revealing the role of these salts as nucleating agents (Dou, Lu, & Li, 2008).
Synthesis of 2-Hydroxy-4-(methylthio) Butyric Acid and its Calcium Salt
- A review by Shi Dan-dan (2009) covered the synthesis methods of calcium salts of 2-hydroxy-4-(methylthio) butyric acid, which have applications in amino acid metabolism, renal failure treatment, and as intermediates in organic and drug synthesis (Shi Dan-dan, 2009).
Complexation of Tetravalent Actinides
- A study by Gaona et al. (2008) reviewed the complexation of tetravalent actinides by polyhydroxy carboxylic compounds, including calcium salts, in various pH conditions, relevant to radioactive waste disposal (Gaona, Montoya, Colas, Grivé, & Duro, 2008).
Low Dimensional Calcium Sulfate Dihydrate Crystals
- Research by Sandhya et al. (2012) focused on the synthesis of low dimensional calcium sulfate dihydrate crystals using isopropyl alcohol, with potential applications in biomaterials for bone graft substitution and drug delivery (Sandhya, Sureshbabu, Varma, & Komath, 2012).
Viscosity and Adsorption Behavior of Xanthan
- A study by Dário et al. (2011) examined the effect of calcium salts on the flow behavior of xanthan gum solutions, exploring their interaction with surfaces and implications in various industries (Dário, Hortêncio, Sierakowski, Neto, & Petri, 2011).
Isomerism and Layered Frameworks
- Mizobe et al. (2007) studied the impact of isomerism on the flexibility of layered frameworks in organic salts, including those with isopropylamine, revealing different structural behaviors based on the directions of methyl groups (Mizobe, Miyata, Hisaki, & Tohnai, 2007).
Glycomimetics Synthesis
- Witczak et al. (2007) explored the synthesis of novel 4-deoxy-(1-->5)-5-C-thiodisaccharides, using isopropylidene-L-glycero-pent-4-enopyranos-3-ulose, demonstrating a new route to glycomimetics, which are significant in biological research (Witczak, Lorchak, & Nguyen, 2007).
Calcium Salts in Isosynthesis
- A study by Li et al. (2001) assessed the promoting effects of various calcium salts on the activity and selectivity of ZrO2 in isosynthesis, a process relevant in chemical engineering and catalysis (Li, He, Cheng, Su, Li, & Zhu, 2001).
Properties
IUPAC Name |
calcium;(2S)-2-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2-hydroxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H12O5.Ca/c2*1-7(2)11-3-4(12-7)5(8)6(9)10;/h2*4-5,8H,3H2,1-2H3,(H,9,10);/q;;+2/p-2/t2*4-,5+;/m11./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOUVZISPTGHJFE-ASZNEFJQSA-L | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(O1)C(C(=O)[O-])O)C.CC1(OCC(O1)C(C(=O)[O-])O)C.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.CC1(OC[C@@H](O1)[C@@H](C(=O)[O-])O)C.[Ca+2] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22CaO10 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.40 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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